7-Methacryloyloxy-4-methylcoumarin

Photoreactive coatings Thin-film dimensional stability High-Tg methacrylate polymers

7-Methacryloyloxy-4-methylcoumarin (MAOMC; also abbreviated as CMA, MACU, or MAMC) is a methacrylate-functionalized 4-methylcoumarin derivative synthesized via esterification of 7-hydroxy-4-methylcoumarin with methacryloyl chloride. It belongs to the class of photoreactive vinyl monomers whose pendant coumarin chromophores undergo reversible [2+2] photodimerization under UV irradiation (>300 nm) and photocleavage under shorter wavelengths (.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
Cat. No. B13985224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methacryloyloxy-4-methylcoumarin
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(=C)C
InChIInChI=1S/C14H12O4/c1-8(2)14(16)17-10-4-5-11-9(3)6-13(15)18-12(11)7-10/h4-7H,1H2,2-3H3
InChIKeyKLDJNCWDBIOYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methacryloyloxy-4-methylcoumarin (MAOMC) Procurement Guide: Differentiated Performance of a Methacrylate-Functionalized Coumarin Monomer for Photoresponsive Polymer Design


7-Methacryloyloxy-4-methylcoumarin (MAOMC; also abbreviated as CMA, MACU, or MAMC) is a methacrylate-functionalized 4-methylcoumarin derivative synthesized via esterification of 7-hydroxy-4-methylcoumarin with methacryloyl chloride [1]. It belongs to the class of photoreactive vinyl monomers whose pendant coumarin chromophores undergo reversible [2+2] photodimerization under UV irradiation (>300 nm) and photocleavage under shorter wavelengths (<260 nm), enabling applications in photo-cross-linkable coatings, smart hydrogels, optical data storage, and stimuli-responsive biomaterials [2]. The methacrylate ester linkage imparts distinct radical polymerization kinetics and thermal properties relative to its acrylate analogs, making monomer selection non-trivial for end-use performance [3].

Why 7-Methacryloyloxy-4-methylcoumarin Cannot Be Casually Replaced by Acrylate or 4-Unsubstituted Coumarin Monomers


Although coumarin-based photoreactive monomers share a common [2+2] cycloaddition mechanism, substituent-level differences—specifically methacrylate versus acrylate at the 7-position and the presence or absence of a 4-methyl group—generate quantifiably divergent thermal, solubility, and reactivity profiles that directly determine end-use suitability. The methacrylate ester yields a homopolymer Tg of 194 °C, approximately 105 °C higher than the analogous acrylate-ethoxy derivative [1]. The 4-methyl substituent abolishes the lower critical solution temperature (LCST) behavior observed in 4-unsubstituted analogs, fundamentally altering thermoresponsive character [2]. Furthermore, monomer reactivity ratios differ substantially between methacrylate and acrylate versions, dictating copolymer sequence distribution and thus material homogeneity [3]. Interchanging these monomers without accounting for these quantifiable differences risks film dimensional instability, loss of thermoresponsive function, or unpredictable copolymer architecture.

7-Methacryloyloxy-4-methylcoumarin: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Homopolymer Tg of 194 °C Prevents Photoreaction-Induced Film Thickness Change Versus Low-Tg Acrylate Analog

The homopolymer of 7-methacryloyloxy-4-methylcoumarin exhibits a glass transition temperature (Tg) of 194 °C and shows no measurable change in film thickness after photodimerization [1]. In a direct comparative experiment under identical photoreaction conditions, the homopolymer of the acrylate-ethoxy analog 7-(2′-acryloyloxyethoxy)-4-methylcoumarin (AEMC) with a Tg of 89 °C exhibited a 19% decrease in film thickness upon photodimerization, of which only 73% was recoverable after reverse-dimerization and thermal annealing at 130 °C [1]. The 105 °C Tg differential directly translates to dimensional stability under photoirradiation: the high-Tg methacrylate backbone restricts main-chain mobility sufficiently to suppress the volume shrinkage that accompanies [2+2] cycloaddition cross-linking in lower-Tg systems [1].

Photoreactive coatings Thin-film dimensional stability High-Tg methacrylate polymers

4-Methyl Substitution Abolishes LCST Behavior: Soluble Across Full Temperature Range Versus 4-Unsubstituted Analog with LCST at 26 °C

Polymers derived from 4-methyl-substituted coumarin methacrylates—including 7-methacryloyloxy-4-methylcoumarin (2a/P2a)—are fully soluble in chloroform and dichloromethane from 0 °C up to their boiling points, exhibiting no lower critical solution temperature (LCST) [1]. In contrast, the 4-unsubstituted analog poly(7-methacryloyloxycoumarin) (P1a) displays an LCST-type phase separation in chloroform with a 50% transmittance temperature (Tc) of 26 °C at 0.1 wt% concentration, decreasing to 21 °C in deuterated chloroform [2]. The Tc of P1a can be tuned from 28 to 57 °C by introducing an ethyleneoxy spacer or replacing the α-methyl group with hydrogen, whereas the 4-methyl-substituted polymers remain non-thermoresponsive across the entire liquid range of chloroform [2]. This binary solubility distinction was confirmed in organogel format: P2a-gel and P2b-gel (4-methyl substituted) showed linear, small-magnitude equilibrium swelling decreases with temperature—characteristic of non-LCST behavior—while P1a-gel and P1b-gel exhibited non-linear, large-magnitude deswelling above 30 °C consistent with LCST-driven phase transition [3].

Thermoresponsive polymers LCST phase separation Coumarin organogels

Methacrylate Monomer Reactivity Ratios Favor Random Copolymer Formation (r1·r2 = 0.798) Versus Acrylate Analog with MMA (r1·r2 = 0.756)

The free-radical copolymerization of 7-methacryloyloxy-4-methylcoumarin (MACU, r1 = 1.33) with N-tert-amylacrylamide (NTA, r2 = 0.60) in DMF at 60 °C yields reactivity ratios determined by both Fineman-Ross (r1 = 1.33, r2 = 0.60) and Kelen-Tüdös (r1 = 1.33, r2 = 0.59) methods, with a product r1·r2 = 0.798, indicating the formation of random copolymers [1]. In a cross-study comparison, the acrylate analog 7-acryloyloxy-4-methylcoumarin (M1, r1 = 0.45) copolymerized with methyl methacrylate (MMA, r2 = 1.68) yields r1·r2 = 0.756, with a notably lower relative reactivity of the coumarin monomer (1/r1 for M1 = 2.22 vs. 1/r1 for MACU = 0.75), meaning the acrylate coumarin monomer is less readily incorporated than the methacrylate version relative to their respective comonomers [2]. Additionally, the methacrylate monomer's reactivity with styrene (St), ethyl methacrylate (EMA), methyl methacrylate (MMA), n-butyl methacrylate (nBMA), and isobutyl methacrylate (IBMA) has been demonstrated across multiple copolymer systems, confirming broad copolymerizability [3].

Radical copolymerization kinetics Monomer reactivity ratios Copolymer sequence distribution

MAMC-Containing Terpolymer Enables Simultaneous Degradability, Protein Resistance, and Photo-Cross-Linkability in Marine Antibiofouling Coatings

A terpolymer composed of 2-methylene-1,3-dioxepane (MDO), tertiary carboxybetaine ester (TCB), and 7-methacryloyloxy-4-methylcoumarin (MAMC) was synthesized via radical ring-opening polymerization, wherein each monomer imparts a distinct, non-overlapping function: MDO provides polymer backbone degradability, TCB enables hydrolysis-induced zwitterion formation for protein resistance, and MAMC confers photo-cross-linkability through coumarin [2+2] photodimerization [1]. Quartz crystal microbalance with dissipation (QCM-D) measurements confirmed that the hydrolysis-induced zwitterionic surface effectively resists nonspecific protein adsorption, and bacterial adhesion assays demonstrated inhibition of marine bacteria Pseudomonas sp. and Vibrio alginolyticus as well as clinical Escherichia coli [1]. The MAMC component is functionally irreplaceable in this design: alternative photocrosslinkers such as cinnamoyl or anthracene derivatives would require different irradiation wavelengths and lack the reversible dimerization/cleavage capability of coumarin, while non-photoresponsive crosslinkers (e.g., MBA) would eliminate the light-triggered curing and patterning capability entirely [2].

Marine antibiofouling Degradable zwitterionic polymers Photo-cross-linkable coatings

Poly(MAOMC)-co-(OMAOB) Copolymer Delivers Superior Pour-Point Depression in Waxy Crude Oil Relative to Homopolymer and VA Copolymer

Three polymer architectures based on 7-methacryloyloxy-4-methylcoumarin (MAOMC) were evaluated as pour-point depressants for waxy crude oil with low asphaltene content: the homopolymer poly(MAOMC), the copolymer poly(MAOMC)-co-(vinyl acetate) [poly(MAOMC)-co-(VA)], and the copolymer poly(MAOMC)-co-(octadecyl 4-(methacryloyloxy)benzoate) [poly(MAOMC)-co-(OMAOB)] [1]. While all three exhibited very good efficiency as flow-improver additives, the poly(MAOMC)-co-(OMAOB) copolymer demonstrated the highest performance for reducing and depressing the pour-point and decreasing viscosity to the greatest extent, attributed to the synergistic effect of two aromatic units combined with the long aliphatic carbon chain in its structure [1]. The MAOMC monomer itself and the poly(MAOMC)-co-(OMAOB) copolymer also showed moderate potent antimicrobial activity against Gram-positive (Bacillus cereus, Staphylococcus aureus), Gram-negative (Escherichia coli, Neisseria gonorrhoeae, Pseudomonas aeruginosa, Salmonella typhimurium) bacterial strains and fungal species (Aspergillus flavus, Candida albicans), providing dual functionality absent in conventional non-bioactive pour-point depressants [1].

Pour-point depressants Waxy crude oil rheology Coumarin-based polymeric additives

Organogel Deswelling Kinetics: P1a-gel Reaches Shrunken Equilibrium in ~24 h Versus ~100 h for Ethyleneoxy-Spacer P1b-gel at 42 °C

In a comparative study of coumarin-containing methacrylate organogels swollen in chloroform, P1a-gel (derived from 7-methacryloyloxycoumarin without the 4-methyl substituent) and P1b-gel (derived from 7-(2′-methacryloyloxyethoxy)coumarin with an ethyleneoxy spacer) were subjected to a temperature jump from −30 °C to 42 °C, approximately 10 °C above their LCST [1]. P1a-gel reached a shrunken equilibrium state in approximately 24 hours, whereas P1b-gel required approximately 100 hours to achieve the same deswollen state—a roughly 4.2-fold difference in deswelling kinetics [1]. Meanwhile, organogels prepared from 4-methyl-substituted monomers (P2a-gel and P2b-gel, which include the 7-methacryloyloxy-4-methylcoumarin-derived P2a) exhibited only linear, small-magnitude equilibrium swelling decreases with temperature, categorically distinct from the non-linear LCST-driven deswelling of P1a/P1b gels [1]. This binary behavioral divide—LCST-present versus LCST-absent—persists regardless of the presence or absence of the ethyleneoxy spacer and is governed solely by the 4-methyl substitution on the coumarin ring [1].

Stimuli-responsive organogels Photopatterning Deswelling kinetics

Optimal Procurement Scenarios for 7-Methacryloyloxy-4-methylcoumarin Based on Verified Quantitative Differentiation


Dimensionally Stable Photocrosslinkable Coatings and Optical Data Storage Films

Select 7-methacryloyloxy-4-methylcoumarin when the application demands that film thickness remain invariant during photodimerization cross-linking. The homopolymer Tg of 194 °C suppresses the main-chain mobility required for volume shrinkage, delivering 0% film thickness change versus the 19% shrinkage observed with the lower-Tg acrylate-ethoxy analog AEMC (Tg = 89 °C) [1]. This property is critical for optical data storage media, refractive index-tunable lenses, and precision coating applications where photoreaction-induced dimensional distortion would compromise performance.

Non-Thermoresponsive Solution-Processed Photoreactive Polymers Requiring Full-Temperature-Range Solubility

Use 7-methacryloyloxy-4-methylcoumarin when the polymer must remain fully soluble in halogenated organic solvents across the entire processing temperature window. The 4-methyl substituent abolishes the LCST-type phase separation observed in 4-unsubstituted analogs (Tc = 26 °C for P1a in chloroform), enabling uniform solution viscosity and consistent film-casting quality from sub-ambient to elevated temperatures [2]. This is particularly relevant for chromatographic stationary phases using chloroform mobile phases and for solution-based polymer processing where even partial chain aggregation would be detrimental.

Marine Antibiofouling Coatings Requiring Light-Triggered Curing with Simultaneous Degradability and Protein Resistance

Procure 7-methacryloyloxy-4-methylcoumarin (MAMC) as the photo-cross-linkable comonomer in degradable zwitterionic terpolymer coatings for marine antibiofouling. The MDO/TCB/MAMC terpolymer architecture uniquely combines polyester backbone degradability, hydrolysis-induced zwitterion formation for protein resistance, and coumarin-based photoreversible cross-linking in a single system [3]. QCM-D measurements confirm effective nonspecific protein adsorption resistance, and the coating inhibits adhesion of both marine (Pseudomonas sp., Vibrio alginolyticus) and clinical (E. coli) bacterial strains [3].

Waxy Crude Oil Flow Improvers with Ancillary Antimicrobial Activity

Select the MAOMC-based poly(MAOMC)-co-(OMAOB) copolymer architecture for pour-point depression of waxy crude oils where the combination of superior rheological modification and moderate antimicrobial activity against sulfate-reducing bacteria and fungi provides operational advantage over conventional non-bioactive pour-point depressants. The OMAOB-containing copolymer exhibited the highest pour-point reduction and viscosity decrease among the tested MAOMC polymer series, attributed to dual aromatic units with long aliphatic side chains [4].

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